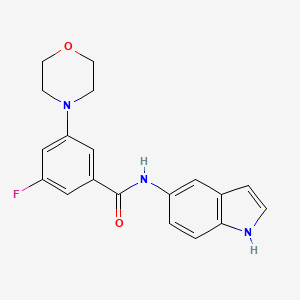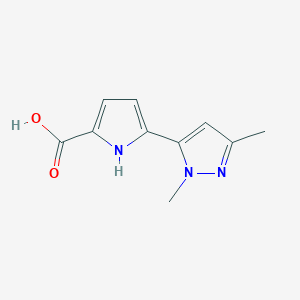
5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrrole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the pyrazole ring followed by the construction of the pyrrole ring. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable pyrrole precursor under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as hydrochloric acid or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反应分析
Types of Reactions
5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions often involve solvents like ethanol, DMF, and reaction temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .
相似化合物的比较
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Shares the pyrazole ring but lacks the pyrrole moiety.
1H-Pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the pyrazole moiety.
Uniqueness
5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of pyrazole and pyrrole rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with multiple biological targets .
属性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
5-(2,5-dimethylpyrazol-3-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6-5-9(13(2)12-6)7-3-4-8(11-7)10(14)15/h3-5,11H,1-2H3,(H,14,15) |
InChI 键 |
WTORDJPDCWKSIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)C2=CC=C(N2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid](/img/structure/B14787683.png)
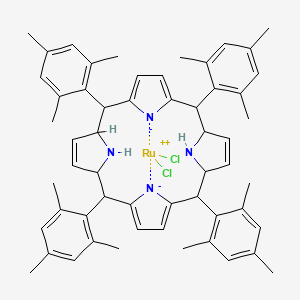
![[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester](/img/structure/B14787692.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14787701.png)

![7-[3-Hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid](/img/structure/B14787716.png)
![4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14787731.png)
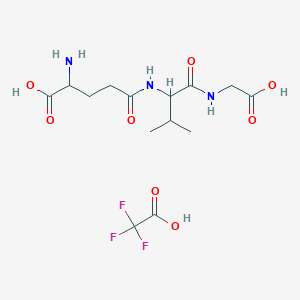
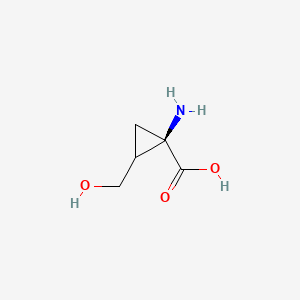
![2-(1,3-Benzodioxol-5-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14787747.png)
![tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14787748.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14787756.png)
![8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B14787776.png)
